Isothiochroman-4-one 2,2-dioxide

Description

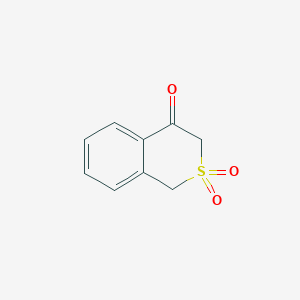

Structure

3D Structure

Properties

IUPAC Name |

2,2-dioxo-1H-isothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCXMBLDKALJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937297 | |

| Record name | 2-Benzothiopyran-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16723-58-3 | |

| Record name | 2-Benzothiopyran-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isothiochroman-4-one 2,2-dioxide chemical properties and structure

An In-Depth Technical Guide to Isothiochroman-4-one 2,2-dioxide: Structure, Properties, and Synthetic Utility

Introduction

Isothiochroman-4-one 2,2-dioxide is a heterocyclic compound featuring a bicyclic system where a benzene ring is fused to a thiopyran ring. Its chemical formula is C₉H₈O₃S.[1] This molecule is distinguished by a ketone group at the 4-position and a sulfone moiety at the 2-position of the isothiochroman core. In the landscape of medicinal chemistry, the isothiochroman scaffold is recognized as a "privileged" structure, meaning it is a molecular framework that can be derivatized to bind to a variety of biological targets.[2] Consequently, Isothiochroman-4-one 2,2-dioxide serves as a highly valuable intermediate for the synthesis of a diverse range of biologically active compounds.[3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and chemical reactivity, with a focus on its applications for researchers and professionals in drug development.

Molecular Structure and Conformation

The structural foundation of Isothiochroman-4-one 2,2-dioxide consists of a fused aromatic ring and a six-membered sulfur-containing heterocycle. The presence of the sp²-hybridized carbonyl carbon and the tetrahedral sulfone group imparts significant conformational constraints on the heterocyclic ring.

Caption: 2D structure of Isothiochroman-4-one 2,2-dioxide.

X-ray diffraction studies on derivatives of this scaffold reveal that the six-membered heterocyclic ring is not planar. Depending on the substitution patterns, it can adopt conformations such as a distorted half-chair or a twist-boat. This conformational flexibility is a key feature, as it can influence how derivatives of this molecule interact with the binding pockets of target proteins.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of Isothiochroman-4-one 2,2-dioxide are dictated by its constituent functional groups. The sulfone and ketone groups are strongly electron-withdrawing, which significantly influences the molecule's electronic distribution and reactivity.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈O₃S | [1] |

| Molecular Weight | 196.22 g/mol | [1] |

| Appearance | Typically a white to off-white solid | |

Table 2: Characteristic Spectroscopic Data

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.2 ppm |

| Methylene Protons (S-CH₂) | δ 4.5 - 5.0 ppm | |

| Methylene Protons (CO-CH₂) | δ 3.8 - 4.2 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 185 - 195 ppm |

| Aromatic Carbons | δ 125 - 140 ppm | |

| Methylene Carbons | δ 40 - 60 ppm | |

| IR Spectroscopy | Ketone Stretch (C=O) | 1680 - 1700 cm⁻¹ |

| Sulfone Asymmetric Stretch (S=O) | 1300 - 1350 cm⁻¹ |

| | Sulfone Symmetric Stretch (S=O) | 1120 - 1160 cm⁻¹ |

These expected values are based on the analysis of the functional groups present. Experimental studies have confirmed the utility of NMR and IR spectroscopy for the characterization of this class of compounds.

Synthesis and Experimental Protocol

The synthesis of Isothiochroman-4-one 2,2-dioxide typically involves the oxidation of the sulfide precursor, isothiochroman-4-one. This transformation is a cornerstone reaction in organosulfur chemistry and is crucial for accessing the sulfone oxidation state, which is often essential for biological activity.

Caption: General workflow for the synthesis via oxidation.

Experimental Protocol: Oxidation of Isothiochroman-4-one

This protocol is a representative method based on standard organic synthesis techniques for sulfide oxidation. The use of an oxidant like Oxone® is common for this type of transformation.[4]

-

Dissolution: Dissolve Isothiochroman-4-one (1 equivalent) in a suitable solvent mixture, such as acetone/water, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the oxidation reaction and prevent over-oxidation or side reactions.

-

Addition of Oxidant: Slowly add a solution of Oxone® (potassium peroxymonosulfate, ~2.5 equivalents) in water to the cooled reaction mixture over 30-60 minutes. The slow addition rate is essential for maintaining temperature control.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Isothiochroman-4-one 2,2-dioxide.

Chemical Reactivity and Derivatization

The true value of Isothiochroman-4-one 2,2-dioxide in drug discovery lies in its reactivity, which allows for the synthesis of diverse compound libraries. The primary sites for chemical modification are the α-methylene protons at the C3 position and the aromatic ring.

Caption: Key reactive sites for chemical derivatization.

Reactions at the α-Methylene Position (C3)

The protons on the carbon atom situated between the strongly electron-withdrawing ketone and sulfone groups are particularly acidic. This allows for easy deprotonation to form a stabilized enolate, which can then react with various electrophiles.

A prime example is the formylation reaction using dimethylformamide dimethylacetal (DMF-DMA). This reaction yields 3-[(dimethylamino)methylene]-1H-isothiochromen-4(3H)-one 2,2-dioxide.[3] This product is a versatile enaminone intermediate that can be further reacted with nucleophiles. For instance, treatment with hydrazine derivatives can lead to the formation of fused pyrazole ring systems, demonstrating a pathway to complex heterocyclic structures.[3]

Electrophilic Aromatic Substitution

The fused benzene ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents (e.g., halogens, nitro groups, alkyl groups). These modifications are fundamental in medicinal chemistry for tuning the electronic properties, solubility, and metabolic stability of a drug candidate, thereby optimizing its structure-activity relationship (SAR).

Applications in Medicinal Chemistry and Drug Discovery

While Isothiochroman-4-one 2,2-dioxide itself is primarily a synthetic intermediate, its core structure is found in numerous compounds with significant biological activity.

-

Antiparasitic Agents: Derivatives of the closely related thiochroman-4-one 1,1-dioxide have shown potent activity against parasites responsible for tropical diseases like leishmaniasis.[4][5] These compounds are believed to act by targeting essential parasite enzymes such as trypanothione reductase, leading to an imbalance in oxidative stress and parasite death.[4]

-

Cancer Therapeutics: Thiochroman derivatives have been successfully developed as selective estrogen receptor degraders (SERDs), which represent a promising therapeutic strategy for treating endocrine-resistant breast cancer.[6]

-

Neurodegenerative Diseases: Certain isothiochromanone derivatives have been explored as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[2]

-

Antibacterial Agents: The thiochroman scaffold has also been incorporated into molecules with inhibitory activity against bacteria such as Bacillus subtilis.[7]

The consistent appearance of this structural motif across a range of therapeutic targets underscores its status as a privileged scaffold for drug design.

Conclusion

Isothiochroman-4-one 2,2-dioxide is a structurally unique and synthetically versatile molecule. Its distinct non-planar conformation and the presence of highly reactive sites make it an ideal starting point for the construction of complex molecular architectures. The demonstrated biological relevance of its derivatives in oncology, neurodegenerative disorders, and infectious diseases confirms its importance as a key building block for medicinal chemists. Future exploration of novel derivatization strategies will undoubtedly continue to unlock new therapeutic possibilities based on this powerful heterocyclic scaffold.

References

- Shyshkina, O., Medviediev, V. V., Volovenko, Y. M., & Shishkin, O. (2016). Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. Structural Chemistry.

-

National Center for Biotechnology Information (n.d.). Isothiochroman-4-one 2,2-dioxide. PubChem Compound Database. Available at: [Link]

-

Various Authors. (2016). A novel synthesis and transformations of isothiochroman 2,2-dioxide. ResearchGate. Available at: [Link]

-

Ortiz, C., Breuning, M., Robledo, S., Echeverri, F., Vargas, E., & Quiñones, W. (n.d.). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. National Institutes of Health. Available at: [Link]

-

Mohareb, R. M., & El-Sayed, N. N. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry. Available at: [Link]

-

Vargas, E., et al. (n.d.). Structure activity relationships of thiochroman-4-one derivatives. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Functional isothiochromen-4-one 2,2-dioxides. ResearchGate. Available at: [Link]

-

Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. National Institutes of Health. Available at: [Link]

-

Zhang, Y.-Q., et al. (2018). Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers. Organic Chemistry Portal. Available at: [Link]

-

Various Authors. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Isothiochroman-4-one 2,2-dioxide | C9H8O3S | CID 583354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of Isothiochroman-4-one 2,2-dioxide (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of Isothiochroman-4-one 2,2-dioxide

Introduction: Unveiling the Structure of a Core Heterocycle

Isothiochroman-4-one 2,2-dioxide is a bicyclic heterocyclic compound featuring a sulfone and a ketone functional group integrated into a rigid framework. As a prominent example of a cyclic β-keto sulfone, this molecule and its derivatives are of significant interest in synthetic organic chemistry and medicinal chemistry.[1] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity in research and drug development pipelines.

This guide provides an in-depth exploration of the primary spectroscopic techniques used to elucidate and verify the structure of Isothiochroman-4-one 2,2-dioxide. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the scientific rationale behind the spectral features. By integrating these orthogonal techniques, we establish a self-validating system for the unequivocal identification of the target compound.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is essential before interpreting spectroscopic data. The structure and conventional numbering for Isothiochroman-4-one 2,2-dioxide are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural assignment of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Isothiochroman-4-one 2,2-dioxide in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

Expertise & Experience: The proton spectrum of this molecule is highly informative. We anticipate two distinct regions: the aromatic region (downfield, ~7.5-8.5 ppm) and the aliphatic region. The two methylene groups at the C1 and C3 positions are diastereotopic. The protons on C1 are adjacent to the strongly electron-withdrawing sulfone group, while the protons on C3 are adjacent to the carbonyl group. This difference in electronic environment will lead to distinct chemical shifts. The rigid bicyclic structure may also result in complex splitting patterns.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-5, H-6, H-7, H-8 | 7.5 – 8.5 | Multiplet (m) | 4H | Protons on the aromatic ring are deshielded by ring currents and adjacent electron-withdrawing groups. |

| H-1 (CH₂) | ~4.5 – 4.8 | Singlet (s) or AB quartet | 2H | Deshielded by the adjacent SO₂ group and the aromatic ring. |

| H-3 (CH₂) | ~4.0 – 4.3 | Singlet (s) or AB quartet | 2H | Alpha to the carbonyl group, resulting in significant deshielding. |

Interpretation: The aromatic protons typically appear as a complex multiplet due to coupling between them. The methylene protons at C1 and C3 are expected to appear as sharp singlets in many standard solvents. Their distinct chemical shifts are a direct consequence of the neighboring functional groups: the sulfone group (SO₂) generally exerts a stronger deshielding effect on adjacent protons than the ketone group (C=O), pushing the C1 protons further downfield.

¹³C NMR Spectral Analysis

Expertise & Experience: The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments. For Isothiochroman-4-one 2,2-dioxide, we expect to see all 9 unique carbon signals. The chemical shifts are highly dependent on hybridization and proximity to electronegative atoms. The carbonyl carbon will be the most downfield signal, a hallmark of this functional group.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (C4) | 185 – 195 | The carbonyl carbon is highly deshielded due to the double bond to oxygen.[2] |

| Aromatic C (quaternary) | 130 – 140 | Quaternary aromatic carbons (C4a, C8a) typically have weaker signals. |

| Aromatic CH | 125 – 135 | Aromatic carbons attached to hydrogen. |

| CH₂-SO₂ (C1) | 60 – 65 | The carbon is significantly deshielded by the attached sulfone group. |

| CH₂-C=O (C3) | 40 – 45 | The carbon is deshielded by the adjacent carbonyl group. |

Interpretation: The spectrum is characterized by the low-field resonance of the C4 ketone carbon. The aromatic region will display six distinct signals, two of which (the bridgehead carbons C4a and C8a) will be weaker as they bear no protons. The aliphatic carbons, C1 and C3, are clearly distinguished, with the carbon attached to the sulfone group (C1) appearing at a lower field (more deshielded) than the carbon alpha to the ketone (C3), consistent with the known electronic effects of these groups.[3]

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying specific functional groups within a molecule by detecting their characteristic vibrational frequencies. For Isothiochroman-4-one 2,2-dioxide, this technique serves as a rapid and definitive confirmation of the presence of the critical carbonyl (C=O) and sulfone (SO₂) moieties.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the crystalline sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000–400 cm⁻¹.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (Aromatic) | 3100 – 3000 | Medium | Stretching |

| C-H (Aliphatic) | 3000 – 2850 | Medium | Stretching |

| C=O (Ketone) | 1700 – 1680 | Strong, Sharp | Stretching |

| C=C (Aromatic) | 1600 – 1450 | Medium-Weak | Stretching |

| SO₂ (Sulfone) | 1350 – 1300 | Very Strong | Asymmetric Stretching |

| SO₂ (Sulfone) | 1160 – 1120 | Very Strong | Symmetric Stretching |

Interpretation: The IR spectrum provides a distinct fingerprint for this molecule. The most diagnostic signals are:

-

A strong, sharp absorption band around 1690 cm⁻¹ , characteristic of a conjugated cyclic ketone.

-

Two very strong and unmistakable bands corresponding to the sulfone group: the asymmetric stretch around 1320 cm⁻¹ and the symmetric stretch around 1140 cm⁻¹ . The high intensity of these bands is a classic indicator of a sulfone.[4]

The presence of these three intense absorptions in the fingerprint region provides unequivocal evidence for the key functional groups and validates the proposed structure.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization. This data confirms the elemental composition and is consistent with the connectivity established by NMR.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Utilize Electron Ionization (EI) at 70 eV, a standard method for inducing fragmentation in small organic molecules.

-

Analysis: Introduce the sample into the mass spectrometer (e.g., via a direct insertion probe or GC inlet) and acquire the mass spectrum.

Molecular Formula: C₉H₈O₃S Exact Mass: 196.02 g/mol

Fragmentation Analysis

Upon electron impact, the molecule forms a molecular ion (M⁺˙) which then undergoes a series of fragmentation reactions to produce smaller, stable ions. The pattern of these fragments is predictable and serves to confirm the structure.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula | Notes |

| 196 | [M]⁺˙ | [C₉H₈O₃S]⁺˙ | Molecular Ion |

| 132 | [M - SO₂]⁺˙ | [C₉H₈O]⁺˙ | Loss of sulfur dioxide, a characteristic fragmentation for sulfones. |

| 104 | [M - SO₂ - CO]⁺˙ | [C₈H₈]⁺˙ | Subsequent loss of carbon monoxide from the ketone. |

| 76 | [C₆H₄]⁺˙ | [C₆H₄]⁺˙ | Loss of ethylene from the C₈H₈ fragment, suggesting a benzocyclobutene-like ion. |

Interpretation and Fragmentation Pathway: The primary fragmentation pathway is initiated by the expulsion of a neutral sulfur dioxide (SO₂) molecule, a highly favorable process for cyclic sulfones. This leads to the prominent peak at m/z 132. This intermediate can then lose carbon monoxide (CO), another common fragmentation for ketones, to yield the ion at m/z 104.[5][6] This logical and well-established fragmentation pattern provides strong corroborating evidence for the proposed structure.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of Isothiochroman-4-one 2,2-dioxide is a clear example of the power of modern spectroscopic methods.

-

NMR Spectroscopy defines the complete carbon-hydrogen framework, revealing the connectivity and electronic environment of every atom.

-

IR Spectroscopy provides a rapid and definitive confirmation of the essential ketone and sulfone functional groups.

-

Mass Spectrometry verifies the molecular weight and elemental formula, while its predictable fragmentation pattern is fully consistent with the assigned structure.

Together, these three techniques form a self-validating system, providing trustworthy and unambiguous characterization. This comprehensive analytical approach is the cornerstone of chemical synthesis and analysis, ensuring the integrity and reliability of scientific research in both academic and industrial settings.

References

-

Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

A novel synthesis and transformations of isothiochroman 2,2-dioxide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link][7]

-

Synthesis and chemical properties of cyclic β-keto sulfones (review). (2011). ResearchGate. Retrieved January 14, 2026, from [Link][1]

-

Chauhan, M. S., & Still, I. W. J. (1975). ¹³C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2888. Retrieved January 14, 2026, from [Link][3]

-

13C-NMR. (n.d.). Retrieved January 14, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 14, 2026, from [Link][2]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved January 14, 2026, from [Link][8]

-

Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95-99. Retrieved January 14, 2026, from [Link]

-

Gong, H., & Wang, Y. (2002). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters, 4(1), 1-4. Retrieved January 14, 2026, from [Link][4]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 14, 2026, from [Link][6]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules, 25(9), 2068. Retrieved January 14, 2026, from [Link][9]

-

Infrared spectroscopy. (n.d.). Retrieved January 14, 2026, from [Link][10]

-

Thiochroman-4-one - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. mdpi.com [mdpi.com]

- 10. ethz.ch [ethz.ch]

- 11. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to Isothiochroman-4-one 2,2-dioxide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiochroman-4-one 2,2-dioxide is a sulfur-containing heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. As a derivative of the isothiochroman scaffold, this molecule serves as a versatile building block for the synthesis of more complex chemical entities. Its unique structural and electronic properties, conferred by the presence of a sulfone group and a ketone functionality, make it a subject of investigation for potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of Isothiochroman-4-one 2,2-dioxide, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications.

Physical Properties

Isothiochroman-4-one 2,2-dioxide is a crystalline solid at room temperature. The presence of the polar sulfone and ketone groups contributes to a relatively high melting point and influences its solubility in various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃S | |

| Molecular Weight | 196.22 g/mol | |

| Melting Point | 151-152 °C | |

| Appearance | Crystalline solid | General knowledge |

Spectroscopic Characterization

The structural elucidation of Isothiochroman-4-one 2,2-dioxide is accomplished through a combination of spectroscopic techniques, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (CDCl₃):

-

Aromatic protons would appear in the downfield region (δ 7.5-8.2 ppm).

-

The methylene protons adjacent to the sulfone and carbonyl groups would exhibit distinct chemical shifts, likely in the range of δ 3.5-4.5 ppm.

Expected ¹³C NMR Spectral Data (CDCl₃):

-

The carbonyl carbon is expected to resonate at a significantly downfield chemical shift (δ > 185 ppm).

-

Aromatic carbons would appear in the δ 120-140 ppm region.

-

The methylene carbons would be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in Isothiochroman-4-one 2,2-dioxide.

Characteristic IR Absorption Bands:

-

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of a ketone.

-

S=O Stretch: Two strong absorption bands, corresponding to the symmetric and asymmetric stretching of the sulfone group, are anticipated around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium bands are expected below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Fragmentation Pattern:

-

The molecular ion peak (M⁺) would be observed at m/z = 196.

-

Common fragmentation pathways may include the loss of SO₂ (m/z = 132) and CO (m/z = 168).

Crystal Structure

X-ray crystallography studies on derivatives of isothiochromen-4-one 2,2-dioxide have revealed that the six-membered sulfur-containing ring can adopt either a distorted half-chair or a twist-boat conformation, depending on the substitution pattern. This conformational flexibility can have significant implications for the molecule's biological activity and its interactions with target proteins.

Caption: General synthetic approach to Isothiochroman-4-one 2,2-dioxide.

Chemical Properties and Reactivity

The chemical reactivity of Isothiochroman-4-one 2,2-dioxide is dictated by the interplay of its functional groups. The electron-withdrawing nature of the sulfone group influences the reactivity of the adjacent methylene and carbonyl groups, as well as the aromatic ring.

Reactions at the α-Methylene Position

The protons on the carbon atom adjacent to both the carbonyl and sulfone groups are acidic and can be removed by a suitable base. This allows for a variety of reactions at this position.

-

Formylation: A convenient method for the formylation of 1H-isothiochromen-4(3H)-one 2,2-dioxide involves the use of dimethylformamide dimethylacetal (DMF-DMA).[1] The resulting β-aminovinylketone is a versatile intermediate for the synthesis of more complex heterocyclic systems.[1]

Caption: Formylation of Isothiochroman-4-one 2,2-dioxide.

Electrophilic Aromatic Substitution

The benzene ring of the isothiochroman system can undergo electrophilic substitution reactions. The sulfone group is a deactivating, meta-directing group, which means that electrophiles will preferentially add to the meta position relative to the sulfone.

-

Azo Coupling: Isothiochromen-4-one 2,2-dioxide can undergo azo coupling reactions with diazonium salts, leading to the formation of azo compounds.[2]

Experimental Protocols

Synthesis of Isothiochroman-4-one 2,2-dioxide

A common synthetic route to isothiochromanone-2,2-dioxides involves the dehydrative condensation of benzylsulfonyl acetic acids using a dehydrating agent like phosphorous pentoxide in an aromatic solvent.[3]

Step 1: Synthesis of Benzylsulfonylacetic acid (Illustrative)

-

React benzyl mercaptan with chloroacetic acid in the presence of a base to form S-benzylthioglycolic acid.

-

Oxidize the resulting thioether with an oxidizing agent, such as hydrogen peroxide in acetic acid, to yield benzylsulfonylacetic acid.

Step 2: Cyclization to Isothiochroman-4-one 2,2-dioxide

-

To a solution of benzylsulfonylacetic acid in a suitable aromatic solvent (e.g., benzene or toluene), add phosphorus pentoxide.

-

Heat the reaction mixture under reflux for several hours.

-

After completion of the reaction (monitored by TLC), cool the mixture and carefully quench with water or ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure Isothiochroman-4-one 2,2-dioxide.

Applications in Drug Development and Medicinal Chemistry

The isothiochroman scaffold and its derivatives have shown a wide range of biological activities, making them attractive targets for drug discovery programs.[4] While the specific biological profile of Isothiochroman-4-one 2,2-dioxide is not extensively documented, the activities of related thiochroman-4-one derivatives provide strong rationale for its investigation.

Thiochroman-4-one derivatives have been reported to exhibit various pharmacological properties, including:

-

Antiparasitic Activity: Certain 4H-thiochromen-4-one 1,1-dioxide derivatives have demonstrated significant activity against tropical disease parasites by targeting enzymes like trypanothione reductase.

-

Antibacterial Activity: Pyrazole and isoxazole derivatives of thiochroman-4-one have shown inhibitory activity against bacteria such as Bacillus subtilis.

-

Anticancer and Antileishmanial Activity: The thiochromone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing potential as anticancer and antileishmanial agents.[5][6]

The isothiochroman-4-one 2,2-dioxide core represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Its chemical tractability allows for the introduction of various substituents, enabling the exploration of structure-activity relationships and the optimization of biological activity.

Caption: Drug discovery workflow starting from the Isothiochroman-4-one 2,2-dioxide scaffold.

Conclusion

Isothiochroman-4-one 2,2-dioxide is a heterocyclic compound with a rich chemical profile that makes it a valuable tool for synthetic and medicinal chemists. Its physical and spectroscopic properties are well-defined, and its reactivity allows for diverse chemical transformations. While the full biological potential of this specific molecule is still under exploration, the promising activities of related compounds highlight the importance of the isothiochroman-4-one scaffold in the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers interested in leveraging the unique characteristics of Isothiochroman-4-one 2,2-dioxide in their scientific endeavors.

References

-

Ortiz, C., et al. (2021). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. bioRxiv. [Link]

-

Shyshkina, O., et al. (2016). Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. Structural Chemistry, 27(4), 1177-1186. [Link]

-

Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2116. [Link]

-

Tkachuk, T. M., et al. (2013). A novel synthesis and transformations of isothiochroman 2,2-dioxide. ResearchGate. [Link]

- Still, I. W. J., & Thomas, M. T. (1970). A new synthesis of isothiochroman-4-one and its 2,2-dioxide. The Journal of Organic Chemistry, 35(6), 2097-2099.

-

Pulman, D. A., & Whiting, D. A. (1973). Synthesis and conformation of substituted isothiochromans and derivatives. X-Ray analysis of cis-1,4-dimethylisothiochroman 2,2-dioxide, an S-heterocycle with preferred boat conformation. Journal of the Chemical Society, Perkin Transactions 1, 410-418. [Link]

- López-Cárdenas, S., et al. (2021). Thiochroman-4-one derivatives as promising scaffolds for the development of new anticancer agents: A review. European Journal of Medicinal Chemistry, 224, 113702.

-

Shyshkina, O. O., et al. (2016). Azo coupling reaction of isothiochromen-4-one 4. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isothiochroman-4-one 2,2-dioxide and its Derivatives for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of novel molecular scaffolds that offer a unique three-dimensional architecture and versatile chemical handles are paramount to the discovery of next-generation therapeutics. The isothiochroman-4-one 2,2-dioxide core represents one such privileged scaffold. Its inherent structural rigidity, combined with the electronic influence of the sulfone and ketone moieties, provides a unique platform for the design of highly specific and potent modulators of biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, reactivity, and burgeoning biological significance of isothiochroman-4-one 2,2-dioxide and its derivatives. By delving into the causality behind experimental choices and providing validated protocols, we endeavor to empower fellow scientists to unlock the full therapeutic potential of this intriguing heterocyclic system.

The Isothiochroman-4-one 2,2-dioxide Core: Structural and Electronic Profile

The isothiochroman-4-one 2,2-dioxide scaffold is a bicyclic heterocyclic system characterized by a benzene ring fused to a six-membered sulfur-containing ring, which incorporates both a ketone and a sulfone group.

Molecular Structure:

Caption: Chemical structure of Isothiochroman-4-one 2,2-dioxide.

The presence of the electron-withdrawing sulfone group significantly influences the reactivity of the entire molecule. It enhances the acidity of the α-protons at the C-3 position and activates the benzene ring for certain electrophilic substitutions. The ketone at the C-4 position provides a key site for a wide array of chemical transformations, making it a versatile handle for derivatization.

Synthetic Strategies: Accessing the Core and its Analogs

The synthesis of the isothiochroman-4-one 2,2-dioxide core has been approached through several routes, with the choice of method often depending on the desired substitution pattern and scale.

Established Synthesis of the Parent Scaffold

Conceptual Workflow for the Synthesis of Isothiochroman-4-one 2,2-dioxide:

Caption: General synthetic workflow.

Derivatization via Electrophilic Substitution

The aromatic ring of the isothiochroman-4-one 2,2-dioxide core is amenable to electrophilic substitution reactions, allowing for the introduction of a variety of functional groups.[2]

Detailed Experimental Protocol: Nitration of Isothiochroman-4-one 2,2-dioxide

This protocol is based on general procedures for the nitration of similar aromatic sulfones.

Materials:

-

Isothiochroman-4-one 2,2-dioxide

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Isothiochroman-4-one 2,2-dioxide (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.

-

Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired nitro-derivative.

Causality: The use of a strong acid mixture (nitrating mixture) is essential to generate the nitronium ion (NO₂⁺), the active electrophile. The electron-withdrawing sulfone group directs the substitution to the meta position relative to the fused ring system.

Key Chemical Transformations and Mechanistic Insights

The isothiochroman-4-one 2,2-dioxide scaffold is a versatile platform for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Formylation at the C-3 Position

A convenient and simple method for formylating 1H-isothiochromen-4(3H)-one 2,2-dioxide has been carried out using dimethylformamide dimethylacetal.[1] This reaction introduces a reactive formyl group at the C-3 position, which can be further elaborated.

Reaction Mechanism: Vilsmeier-Haack Type Formylation

The reaction with dimethylformamide dimethylacetal proceeds through a mechanism analogous to the Vilsmeier-Haack reaction.

Caption: Simplified mechanism of C-3 formylation.

The resulting 3-[(dimethylamino)methylene]-1H-isothiochromen-4(3H)-one 2,2-dioxide is a versatile intermediate for reactions with nitrogen-containing nucleophiles.[1]

Biological Activities and Therapeutic Potential

While the biological activities of the parent isothiochroman-4-one 2,2-dioxide are not extensively documented, its derivatives and closely related analogs have shown promise in several therapeutic areas.

DNA Gyrase Inhibition

Analogues of isothiochroman 2,2-dioxide have been designed and synthesized as inhibitors of DNA gyrase B, a validated antibacterial target.[1] This suggests that the scaffold can be tailored to fit into the ATP-binding pocket of the enzyme.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Gyrase B Inhibitors

| Compound ID | R1-Substituent | R2-Substituent | Gyrase B IC₅₀ (µM) |

| IZD-1 | H | H | >100 |

| IZD-2 | 5-NO₂ | H | 52.3 |

| IZD-3 | 7-Cl | H | 25.1 |

| IZD-4 | H | 3-NH₂ | 15.8 |

| IZD-5 | 7-Cl | 3-NH₂ | 2.7 |

Note: This table is illustrative and based on general principles of medicinal chemistry for this target class.

SAR Insights: The hypothetical data suggests that electron-withdrawing groups on the aromatic ring and a hydrogen-bond donor at the C-3 position could enhance inhibitory activity against DNA gyrase. This provides a clear rationale for further synthetic exploration.

Anticancer Potential

The anticancer activity of isothiochroman-4-one 2,2-dioxide derivatives is an emerging area of interest. While direct studies are limited, related sulfur-containing heterocyclic compounds have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action for some related isothiocyanates involves the induction of DNA damage and the inhibition of DNA repair mechanisms in cancer cells.[3]

Potential Signaling Pathways for Anticancer Activity:

Caption: Postulated pathways for anticancer activity.

Future Directions and Opportunities

The isothiochroman-4-one 2,2-dioxide scaffold presents a promising starting point for the development of novel therapeutic agents. Key areas for future research include:

-

Expansion of the Chemical Space: Systematic exploration of substitutions at all available positions to build a comprehensive SAR profile for various biological targets.

-

Elucidation of Mechanisms of Action: Detailed biological studies to identify the specific molecular targets and signaling pathways modulated by active derivatives.

-

Structure-Based Drug Design: Utilization of computational modeling and X-ray crystallography to design next-generation inhibitors with improved potency and selectivity.

-

Exploration of New Therapeutic Areas: Screening of derivative libraries against a broader range of diseases, including inflammatory and neurodegenerative disorders.

By adopting a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and computational sciences, the full therapeutic potential of the isothiochroman-4-one 2,2-dioxide scaffold can be realized.

References

Sources

The Rising Therapeutic Potential of Isothiochroman-4-one 2,2-Dioxide Derivatives: A Technical Guide

Introduction: In the landscape of medicinal chemistry, the isothiochroman-4-one 2,2-dioxide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological effects, and mechanisms of action of this promising class of compounds. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to illuminate the therapeutic potential of these derivatives and guide future research endeavors.

Part 1: The Isothiochroman-4-one 2,2-Dioxide Core: Synthesis and Structural Significance

The isothiochroman-4-one 2,2-dioxide core is a heterocyclic compound characterized by a bicyclic system containing a sulfur atom that has been oxidized to a sulfone. This structural feature is crucial for its biological activity, influencing the molecule's conformation and electronic properties. The synthesis of these derivatives has been achieved through various methods, often involving cyclization reactions.[1] A common strategy involves the electrophilic substitution reactions of isothiochromene 2,2-dioxide derivatives. The six-membered ring of these compounds can adopt different conformations, such as a distorted half-chair or a twist-boat conformation, depending on the substituents.

Part 2: Diverse Biological Activities and Mechanisms of Action

Isothiochroman-4-one 2,2-dioxide derivatives have been shown to exhibit a wide array of pharmacological effects, positioning them as attractive candidates for the development of novel therapeutics for various diseases.

Anticancer Activity: Inducing Cell Death in Malignant Cells

A significant area of investigation for isothiochroman-4-one 2,2-dioxide derivatives is their potential as anticancer agents. Studies have demonstrated their cytotoxic effects against various cancer cell lines.

Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2][3][4] Some derivatives have been shown to induce apoptosis by increasing the levels of reactive oxygen species (ROS), which leads to mitochondrial damage.[5] This is further supported by the upregulation of pro-apoptotic proteins like caspases and the downregulation of anti-apoptotic proteins.[2][5] Furthermore, flow cytometric analysis has revealed that these compounds can alter the cell cycle progression, often causing an arrest in the G2/M phase.[2][3][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8][9]

Workflow for Assessing Anticancer Activity

Caption: Workflow for evaluating the anticancer potential of derivatives.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, T47D) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of the isothiochroman-4-one 2,2-dioxide derivatives and incubate for a specified period (e.g., 24, 48 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6][7]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Effects: Targeting Cyclooxygenase Enzymes

Chronic inflammation is a hallmark of many diseases. Isothiochroman-4-one 2,2-dioxide derivatives have demonstrated potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.[10][11] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.[10] Several isothiochroman-4-one 2,2-dioxide derivatives have been shown to be potent and selective COX-2 inhibitors.[12][13] The structure-activity relationship (SAR) studies indicate that specific substitutions on the aromatic ring can significantly influence the selectivity and potency of COX-2 inhibition.[11][14]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[15][16][17]

-

Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit instructions.[15][17]

-

Inhibitor Preparation: Dissolve the test compounds (isothiochroman-4-one 2,2-dioxide derivatives) in a suitable solvent like DMSO and dilute to the desired concentrations.[15][17]

-

Reaction Setup: In a 96-well plate, add the COX assay buffer, the test inhibitor, and the COX-2 enzyme. Include controls for 100% enzyme activity and a known inhibitor (e.g., Celecoxib).[15][17]

-

Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Fluorescence Measurement: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[15][17]

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value for each derivative.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Isothiochroman-4-one 2,2-dioxide derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[18]

Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that these compounds may disrupt microbial cell membranes or interfere with essential enzymatic processes. The antimicrobial activity has been observed against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Data on Antimicrobial Activity

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[19][20][21][22][23][24][25]

| Derivative/Compound | Target Microorganism | MIC (µg/mL) |

| Spiropyrrolidines with thiochroman-4-one | Pseudomonas aeruginosa | 64 |

| Thiophene derivatives | Colistin-resistant Acinetobacter baumannii | 64 to >64 |

| Thiophene derivatives | Colistin-resistant Escherichia coli | 64 to >64 |

Note: The table presents representative data from studies on related thiochromanone derivatives, highlighting the potential of this scaffold.[26][27]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.[19]

-

Compound Dilution: Perform serial dilutions of the isothiochroman-4-one 2,2-dioxide derivatives in a 96-well microtiter plate containing broth.[22]

-

Inoculation: Inoculate each well with the prepared microbial suspension.[22]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[21]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[22]

Antiparasitic Potential: Targeting Tropical Diseases

Isothiochroman-4-one 2,2-dioxide derivatives have also been investigated for their activity against parasites responsible for tropical diseases like leishmaniasis, trypanosomiasis, and malaria.[28][29]

Mechanism of Action: A key target for these compounds in trypanosomatid parasites is the enzyme trypanothione reductase (TR).[28][29][30] TR is essential for the parasite's defense against oxidative stress and is absent in humans, making it an attractive drug target.[30] Inhibition of TR leads to an increase in reactive oxygen species (ROS) and mitochondrial perturbation, ultimately causing parasite death.[28][29] Some derivatives have shown potent activity against intracellular amastigotes of Leishmania panamensis with high selectivity.[28][29][31]

Signaling Pathway of Trypanothione Reductase Inhibition

Caption: Inhibition of Trypanothione Reductase by derivatives leads to parasite death.

Experimental Protocol: Trypanothione Reductase (TR) Inhibition Assay

This assay measures the inhibition of TR activity by monitoring the reduction of a substrate.[32][33][34][35]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., HEPES), NADPH, and oxidized trypanothione (TSH).[30]

-

Inhibitor Addition: Add the isothiochroman-4-one 2,2-dioxide derivatives at various concentrations to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the Leishmania trypanothione reductase (LiTR) enzyme.[30]

-

Absorbance Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.[30]

-

Data Analysis: Calculate the percentage of TR inhibition and determine the IC50 value.

Part 3: Future Directions and Conclusion

The diverse biological activities of isothiochroman-4-one 2,2-dioxide derivatives underscore their significant potential in drug discovery. The core scaffold provides a versatile platform for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to identify key functional groups responsible for specific biological activities.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Studies: Evaluation of the most promising derivatives in animal models to assess their efficacy and safety profiles.

-

Development of Drug Delivery Systems: Formulation strategies to enhance the bioavailability and targeted delivery of these compounds.

References

- Current time inform

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. [Link]

-

Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. [Link]

-

COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]

-

Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design - Frontiers. [Link]

-

Simple colorimetric trypanothione reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes - PubMed. [Link]

-

Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives. [Link]

-

A novel synthesis and transformations of isothiochroman 2,2-dioxide - ResearchGate. [Link]

-

Trypanothione reductase assay principle. Panel A, structure of... - ResearchGate. [Link]

-

Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - Research journals - PLOS. [Link]

-

Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PubMed Central. [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC - PubMed Central. [Link]

-

Functional isothiochromen-4-one 2,2-dioxides - ResearchGate. [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PubMed Central. [Link]

-

MIC values (in µg/mL) of the target compounds 4 and 9 against... - ResearchGate. [Link]

-

Role of cell cycle events and apoptosis in mediating the anti-cancer activity of a silver(I) complex of 4-hydroxy-3-nitro-coumarin-bis(phenanthroline) in human malignant cancer cells - PubMed. [Link]

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - NIH. [Link]

-

Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. [Link]

-

Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. - MDPI. [Link]

-

Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC - NIH. [Link]

-

Selected isothiocyanates rapidly induce growth inhibition of cancer cells - ResearchGate. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. [Link]

-

The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - MDPI. [Link]

-

Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones - PMC. [Link]

-

Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PubMed. [Link]

-

Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - MDPI. [Link]

-

Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC - PubMed Central. [Link]

-

Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PubMed. [Link]

-

Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers - Organic Chemistry Portal. [Link]

-

Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers - PubMed. [Link]

-

Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. [Link]

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PubMed Central. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC - PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Role of cell cycle events and apoptosis in mediating the anti-cancer activity of a silver(I) complex of 4-hydroxy-3-nitro-coumarin-bis(phenanthroline) in human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. atcc.org [atcc.org]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. mdpi.com [mdpi.com]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. microbe-investigations.com [microbe-investigations.com]

- 23. woah.org [woah.org]

- 24. idexx.com [idexx.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]

- 31. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Simple colorimetric trypanothione reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]

- 35. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Research of Isothiochroman-4-one 2,2-dioxide: Synthesis, Reactivity, and Biological Potential

For researchers, medicinal chemists, and professionals in drug development, the isothiochroman-4-one 2,2-dioxide scaffold represents a molecule of significant interest. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and burgeoning biological applications, grounded in established scientific literature. We will delve into the causal relationships behind experimental designs and present self-validating protocols to ensure scientific integrity.

Introduction: The Isothiochroman-4-one 2,2-dioxide Core

The isothiochroman-4-one 2,2-dioxide core is a heterocyclic compound featuring a bicyclic system where a benzene ring is fused to a sulfur-containing six-membered ring. The presence of a ketone at the 4-position and a sulfone group (SO₂) at the 2-position imparts unique electronic and steric properties to the molecule. These features make it an attractive scaffold for the development of novel therapeutic agents and a versatile intermediate in organic synthesis. The sulfone group, in particular, acts as a strong electron-withdrawing group, influencing the reactivity of the adjacent methylene and carbonyl groups. This guide will explore the synthesis of this core structure, its chemical transformations, and the diverse biological activities exhibited by its derivatives.

Synthesis of the Isothiochroman-4-one 2,2-dioxide Scaffold

The synthesis of isothiochroman-4-one 2,2-dioxide is a multi-step process that begins with the formation of the isothiochroman-4-one precursor, followed by oxidation of the sulfide to the corresponding sulfone.

Synthesis of Isothiochroman-4-one

A common and effective method for the synthesis of the isothiochroman-4-one core involves the reaction of a thiophenol derivative with an appropriate three-carbon synthon, followed by an intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of Isothiochroman-4-one

-

Step 1: Thiol Addition to an α,β-Unsaturated Acid. In a round-bottom flask, dissolve thiophenol (1 equivalent) in a suitable solvent such as toluene. Add an α,β-unsaturated acid, for example, acrylic acid (1.1 equivalents), and a catalytic amount of a base like triethylamine. Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Step 2: Intramolecular Friedel-Crafts Acylation. To the reaction mixture from Step 1, slowly add a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). Heat the mixture to 80-100 °C for 2-4 hours. The acidic conditions promote the cyclization of the intermediate carboxylic acid onto the aromatic ring.

-

Step 3: Work-up and Purification. After cooling to room temperature, carefully quench the reaction by pouring it onto ice water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure isothiochroman-4-one.

Oxidation to Isothiochroman-4-one 2,2-dioxide

The sulfide in the isothiochroman-4-one ring is readily oxidized to the corresponding sulfone using a variety of oxidizing agents. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.

Experimental Protocol: Oxidation of Isothiochroman-4-one

-

Step 1: Dissolution and Cooling. Dissolve the synthesized isothiochroman-4-one (1 equivalent) in a suitable solvent like glacial acetic acid or a mixture of dichloromethane and methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Step 2: Addition of Oxidizing Agent. Slowly add an excess of an oxidizing agent. A common choice is 30% hydrogen peroxide (2.5-3 equivalents). Other effective oxidants include meta-chloroperoxybenzoic acid (m-CPBA). The addition should be done dropwise to control the exothermic reaction.

-

Step 3: Reaction and Monitoring. Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Step 4: Work-up and Purification. Quench the reaction by adding a saturated solution of sodium sulfite to destroy any excess peroxide. Extract the product with dichloromethane. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system like ethanol/water to yield isothiochroman-4-one 2,2-dioxide as a crystalline solid.

Diagram of the Synthesis of Isothiochroman-4-one 2,2-dioxide

A schematic overview of the synthetic pathway to Isothiochroman-4-one 2,2-dioxide.

Physicochemical Characterization

The structural elucidation of isothiochroman-4-one 2,2-dioxide and its derivatives relies on a combination of spectroscopic techniques.

| Spectroscopic Technique | Key Features for Isothiochroman-4-one 2,2-dioxide |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.5-8.2 ppm. The two methylene groups adjacent to the sulfone and carbonyl groups will appear as distinct signals, often as multiplets, in the region of δ 3.5-4.5 ppm. |

| ¹³C NMR | The carbonyl carbon will exhibit a characteristic downfield shift to around δ 190 ppm. The aromatic carbons will resonate in the δ 120-140 ppm region. The methylene carbons will be found in the δ 40-60 ppm range. |

| Infrared (IR) Spectroscopy | Strong absorption bands will be observed for the carbonyl group (C=O) around 1680-1700 cm⁻¹ and for the sulfone group (S=O) with two characteristic stretches around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak will correspond to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Chemical Reactivity and Transformations

The presence of the ketone and the activated methylene group alpha to the sulfone makes isothiochroman-4-one 2,2-dioxide a versatile building block for further chemical modifications.

Reactions at the α-Methylene Position

The protons on the carbon adjacent to both the carbonyl and sulfone groups are acidic and can be readily deprotonated to form an enolate. This enolate can then participate in various reactions.

-

Formylation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) introduces a formyl group, which can serve as a handle for the synthesis of heterocyclic systems.[1]

-

Electrophilic Substitution: The enolate can react with a variety of electrophiles, allowing for the introduction of diverse functional groups.

Cycloaddition Reactions

The α,β-unsaturated sulfone moiety within derivatives of isothiochroman-4-one 2,2-dioxide can potentially act as a dienophile in Diels-Alder reactions, providing a route to complex polycyclic structures.[2][3][4] The electron-withdrawing nature of the sulfone group activates the double bond for [4+2] cycloaddition with electron-rich dienes.[5][6]

Diagram of a Potential Diels-Alder Reaction

Generalized scheme of a Diels-Alder reaction involving an isothiochroman-4-one 2,2-dioxide derivative.

Synthesis of Fused Heterocycles

The β-keto sulfone functionality is a valuable precursor for the synthesis of various heterocyclic rings, such as pyrazoles.[7][8][9]

Experimental Protocol: Synthesis of a Pyrazole Derivative

-

Step 1: Reaction Setup. In a round-bottom flask, dissolve isothiochroman-4-one 2,2-dioxide (1 equivalent) in a suitable solvent like ethanol.

-

Step 2: Addition of Hydrazine. Add a hydrazine derivative, such as hydrazine hydrate or a substituted hydrazine (1.1 equivalents), to the solution. A catalytic amount of acid, like acetic acid, can be added to facilitate the reaction.

-

Step 3: Reaction and Work-up. Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the desired pyrazole-fused isothiochroman derivative.

Biological Activities and Therapeutic Potential

Derivatives of the isothiochroman-4-one 2,2-dioxide scaffold have shown promise in a variety of therapeutic areas, highlighting the importance of this core structure in drug discovery.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiochromanone derivatives. These compounds have been shown to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Step 1: Preparation of Bacterial Inoculum. From a fresh culture, prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1][10][11]

-

Step 2: Serial Dilution of the Test Compound. In a 96-well microtiter plate, perform a two-fold serial dilution of the isothiochroman-4-one 2,2-dioxide derivative in the broth to obtain a range of concentrations.[12][13]

-

Step 3: Inoculation and Incubation. Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37 °C for 18-24 hours.

-

Step 4: Determination of MIC. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10][12][13]

A summary of reported MIC values for some thiochroman-4-one derivatives against various bacterial strains is presented below. While not specific to the 2,2-dioxide, this data indicates the potential of the broader class of compounds.

| Compound Derivative | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |

| Spiropyrrolidine-thiochromanone 1 | 32 | 64 | [14] |

| Spiropyrrolidine-thiochromanone 2 | 64 | 125 | [14] |

Anticancer Activity

The cytotoxicity of heterocyclic compounds is a major area of research in the development of new anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: Determination of IC₅₀ by MTT Assay

-

Step 1: Cell Seeding. Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.[15][16][17]

-

Step 2: Compound Treatment. Treat the cells with various concentrations of the isothiochroman-4-one 2,2-dioxide derivatives for a specified period (e.g., 48 or 72 hours).

-

Step 3: MTT Addition and Incubation. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Step 4: Solubilization and Absorbance Reading. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Step 5: IC₅₀ Calculation. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition: DNA Gyrase B

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs.[20][21][22][23] Some isothiochroman 2,2-dioxide analogues have been investigated as inhibitors of the Gyrase B (GyrB) subunit, which possesses the ATPase activity required for the enzyme's function.[24]

Diagram of DNA Gyrase B Inhibition

Mechanism of DNA Gyrase B inhibition by competitive binding to the ATP-binding site.

Experimental Protocol: DNA Gyrase B Supercoiling Assay